molecular formula C10H9N3 B1520134 6-(Pyridin-3-yl)pyridin-3-amine CAS No. 35989-06-1

6-(Pyridin-3-yl)pyridin-3-amine

Cat. No. B1520134
CAS RN: 35989-06-1
M. Wt: 171.2 g/mol
InChI Key: PAQALCKYBOJWEA-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)pyridin-3-amine is a chemical compound with the molecular formula C10H9N3 and a molecular weight of 171.2 . It is also known by the IUPAC name [2,3’-bipyridin]-5-amine . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of pyridin-3-yl compounds has been reported in several studies . For instance, one study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . Another study reported the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The molecular structure of 6-(Pyridin-3-yl)pyridin-3-amine contains multiple nitrogen atoms . The InChI code for this compound is 1S/C10H9N3/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H,11H2 .


Chemical Reactions Analysis

Several chemical reactions involving pyridin-3-yl compounds have been reported . For example, one study reported a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids to produce novel pyridine derivatives . Another study reported a cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine to provide access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .


Physical And Chemical Properties Analysis

6-(Pyridin-3-yl)pyridin-3-amine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

Coordination Chemistry and Luminescent Properties

Research has highlighted the synthesis and coordination chemistry of pyridine derivatives, revealing their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties. These compounds serve as versatile terpyridine analogues, offering a blend of advantages and disadvantages compared to more widely investigated terpyridines (Halcrow, 2005).

Tautomeric Behavior and Electronic Properties

N-(Pyridin-2-yl)thiazol-2-amine and its derivatives, closely related to "6-(Pyridin-3-yl)pyridin-3-amine," exhibit dynamic tautomeric behavior and divalent nitrogen character, influencing their electronic and structural properties. These features underline the compound's versatility in chemical synthesis and potential in electronic applications (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis of Fused Heterocyclic Compounds

A study on the use of nucleophilic nitrenoids in gold-catalyzed reactions provides a direct route to imidazo-fused heterocyclic compounds. This method leverages pyridinium N-(heteroaryl)aminides for regioselective access to diverse imidazo-fused heteroaromatics, demonstrating the synthetic versatility of "6-(Pyridin-3-yl)pyridin-3-amine" and its analogs (Garzón & Davies, 2014).

Metal-Free Amide Bond Formation

A metal-free method for amide bond synthesis from thioacids and amines, catalyzed by pyridine derivatives, illustrates the compound's role in facilitating efficient and mild reactions. This approach is compatible with a wide range of substrates, highlighting its practicality in organic synthesis (Samanta et al., 2020).

Crystal Structure and DFT Studies

The crystal structure and DFT analysis of derivatives provide insights into their molecular geometry, electron distribution, and intramolecular interactions. These studies are crucial for understanding the electronic properties and reactivity of "6-(Pyridin-3-yl)pyridin-3-amine" related compounds, aiding in the design of materials with specific optical or electronic functions (Okuda, Umezono, & Okuno, 2019).

Safety And Hazards

The safety information for 6-(Pyridin-3-yl)pyridin-3-amine indicates that it is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Future Directions

The future directions for the research and development of 6-(Pyridin-3-yl)pyridin-3-amine and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. For instance, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles is a promising area of research . Additionally, the evaluation of the biological activities of these compounds, such as their anticancer, antibacterial, antifungal, and antioxidant activities, could provide valuable insights for the development of new therapeutic agents .

properties

IUPAC Name

6-pyridin-3-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQALCKYBOJWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-3-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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